molecular formula C30H50Cl2N2 B12665121 Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride CAS No. 94231-25-1

Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride

Cat. No.: B12665121
CAS No.: 94231-25-1
M. Wt: 509.6 g/mol
InChI Key: YPBOGOKUBITHPK-UHFFFAOYSA-L
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Description

Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride (CAS: 94231-25-1) is a dimeric quaternary ammonium compound (QAC) with the molecular formula C₃₀H₅₀Cl₂N₂ and a molecular weight of 509.64 g/mol . Structurally, it consists of two benzyldimethylammonium moieties connected by a dodecane (C₁₂) chain, forming a symmetrical cationic surfactant. This compound is distinct due to its dual positively charged nitrogen centers and extended hydrophobic backbone, which influence its physicochemical properties, such as micelle formation, antimicrobial activity, and solubility in aqueous and organic phases.

Properties

CAS No.

94231-25-1

Molecular Formula

C30H50Cl2N2

Molecular Weight

509.6 g/mol

IUPAC Name

benzyl-[12-[benzyl(dimethyl)azaniumyl]dodecyl]-dimethylazanium;dichloride

InChI

InChI=1S/C30H50N2.2ClH/c1-31(2,27-29-21-15-13-16-22-29)25-19-11-9-7-5-6-8-10-12-20-26-32(3,4)28-30-23-17-14-18-24-30;;/h13-18,21-24H,5-12,19-20,25-28H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

YPBOGOKUBITHPK-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecan-1,12-dioic acid, while reduction may produce dodecan-1,12-diol .

Scientific Research Applications

Dodecan-1,12-diylbis(benzyldimethylammonium) dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: This compound is employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as an antiseptic agent.

    Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers

Mechanism of Action

The mechanism of action of dodecan-1,12-diylbis(benzyldimethylammonium) dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure .

Comparison with Similar Compounds

Benzalkonium Chloride (BAC) Derivatives

BACs are monomeric QACs with a general structure of benzyldimethylalkylammonium chloride, where the alkyl chain length varies (typically C₈–C₁₈). For example:

Property Dodecan-1,12-diylbis(benzyldimethylammonium) Dichloride BAC12
Molecular Weight 509.64 g/mol ~350 g/mol
Charge Centers 2 1
Hydrophobic Chain Length 12-carbon spacer between ammonium groups 12-carbon terminal alkyl
Applications Likely specialized biocides/surfactants Broad-spectrum disinfectants

Key Differences :

  • BAC12, with a single charge and shorter effective chain length, may exhibit faster diffusion but lower persistence in lipid-rich environments.

Other Benzyldimethylammonium Chlorides

Regulatory documents describe mixtures of n-alkyl(C₁₂–C₁₈) benzyldimethylammonium chloride (e.g., molecular weights 351–380 g/mol) . These are monomeric homologs with alkyl chains adjusted for optimized antimicrobial performance.

Property This compound n-Alkyl(C₁₂–C₁₈) Benzyldimethylammonium Chloride
Alkyl Chain Flexibility Rigid dodecane spacer Flexible terminal alkyl chains
Synergistic Use Not reported in mixtures Often blended with di-n-alkyl(C₈–C₁₀) QACs
Regulatory Status Not listed in major hazard directories Included in EPA-approved sanitizers

Functional Implications :

  • The rigid spacer in the dimeric compound may reduce conformational flexibility, affecting interactions with bacterial membranes compared to monomeric analogs .
  • Regulatory approval for monomeric variants highlights their established safety profiles, whereas the dimeric form may require further toxicological evaluation .

Q & A

Q. Experimental Design Considerations :

  • Control pH (5–7) to avoid hydrolysis.
  • Use ultra-pure water to minimize ionic interference.

Advanced: What strategies resolve contradictions in literature regarding the antimicrobial efficacy of quaternary ammonium compounds with varying alkyl chain lengths?

Methodological Answer:
Contradictions arise from differences in:

  • Test Organisms : Gram-positive vs. Gram-negative bacteria exhibit varying membrane susceptibility.
  • Biofilm vs. Planktonic Assays : Biofilms require higher concentrations due to extracellular matrix resistance .
  • Organic Load Interference : Serum or organic matter inactivates cationic surfactants; standardize protocols using CLSI M07-A11 guidelines.

Q. Resolution Strategies :

  • Conduct meta-analyses stratified by organism type and experimental conditions.
  • Use isogenic bacterial strains to isolate chain-length effects.

Advanced: What in silico methods predict the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • QSAR Models : Predict biodegradability (e.g., BIOWIN) and toxicity (e.g., ECOSAR) based on logP and charge density.
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess bioaccumulation potential.
  • Read-Across Analysis : Compare with data for didecyldimethylammonium chloride, which shows moderate persistence (DT₅₀: 30–60 days) and high toxicity to aquatic organisms (LC₅₀: 0.1–1 mg/L for Daphnia) .

Basic: How does the molecular structure influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility : The dichloride salt is water-soluble due to ionic character but forms micelles at high concentrations. In organic solvents (e.g., chloroform), solubility is limited unless paired with lipophilic counterions.
  • Stability : Degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions via Hoffmann elimination. Store at 4°C in amber vials to prevent photodegradation .

Advanced: How should researchers optimize parameters for studying interactions with lipid bilayers or cell membranes?

Methodological Answer:

  • Langmuir Monolayer Studies : Vary surface pressure and monitor insertion kinetics using a Langmuir trough.
  • Fluorescence Anisotropy : Label membranes with DPH to assess fluidity changes upon surfactant incorporation.
  • Cryo-EM : Visualize membrane disruption at molecular resolution.
  • Controls : Include lipid-only systems and surfactants with shorter alkyl chains (e.g., C8–C10) to isolate chain-length effects .

Advanced: What methodologies assess the compound's potential for inducing antimicrobial resistance?

Methodological Answer:

  • Serial Passage Assays : Expose bacteria to sub-inhibitory concentrations over 30 generations; monitor MIC shifts.
  • Genomic Analysis : Use whole-genome sequencing to identify mutations in membrane biosynthesis genes (e.g., mprF, dltABCD).
  • Mechanistic Studies : Employ liposome leakage assays to determine if resistance correlates with reduced membrane interaction .

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